molecular formula C24H21ClFN5O2 B2534085 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone CAS No. 1260907-03-6

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

Cat. No. B2534085
M. Wt: 465.91
InChI Key: KFPDWHQMMWTGKL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving the requested compound are not available in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties for the requested compound are not available in the retrieved data .

Scientific Research Applications

Molecular Interaction and Receptor Binding

Compounds featuring piperazine and oxadiazole groups have been explored for their binding interactions with specific receptors, demonstrating potential applications in the development of receptor antagonists or agonists for therapeutic purposes. For instance, the molecular interaction of cannabinoid receptor antagonists has been studied to understand the steric and electrostatic requirements for binding to CB1 receptors (Shim et al., 2002). This research emphasizes the significance of conformational analysis and pharmacophore models in drug design.

Antimicrobial and Antifungal Activity

Azole-containing piperazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies show that certain compounds exhibit significant in vitro antibacterial and antifungal activities, highlighting their potential as templates for developing new antimicrobial agents (Gan, Fang, & Zhou, 2010). This application is crucial for addressing the growing concern of antibiotic resistance.

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects on health and the environment. The safety and hazards for the requested compound are not available in the retrieved data .

properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN5O2/c25-18-4-1-3-17(15-18)23-27-24(33-28-23)21-5-2-10-31(21)16-22(32)30-13-11-29(12-14-30)20-8-6-19(26)7-9-20/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPDWHQMMWTGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

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